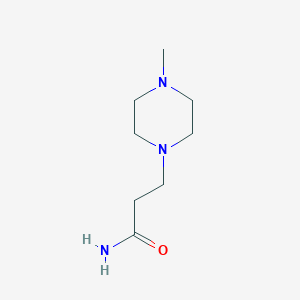

3-(4-Methylpiperazin-1-YL)propanamide

Description

3-(4-Methylpiperazin-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 4-methylpiperazine moiety. This structural motif is critical for its physicochemical properties and biological interactions. The compound has been explored primarily in the context of anticancer drug development, particularly as a derivative integrated into pyridoquinazoline scaffolds to target G-quadruplex structures in the c-MYC promoter region . Its synthesis typically involves coupling reactions between a pyridoquinazoline core and a this compound side chain under optimized conditions, yielding derivatives with high purity (e.g., 70–86% yields) and defined melting points (e.g., 195–202°C) . The 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties, making it a versatile pharmacophore in medicinal chemistry.

Propriétés

IUPAC Name |

3-(4-methylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10-4-6-11(7-5-10)3-2-8(9)12/h2-7H2,1H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNWPYUHZFDWFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616553 | |

| Record name | 3-(4-Methylpiperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706811-60-1 | |

| Record name | 3-(4-Methylpiperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)propanamide typically involves the reaction of 4-methylpiperazine with a suitable propanoyl chloride or propanoic acid derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-Methylpiperazine} + \text{Propanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of nanofiltration membranes can help in the purification process by removing impurities and unreacted starting materials .

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 3-(4-Methylpiperazin-1-yl)propanamine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(4-Methylpiperazin-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mécanisme D'action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

Pyridoquinazoline Derivatives

Compounds 2e and 2f () share the 3-(4-methylpiperazin-1-yl)propanamide side chain but differ in their pyridoquinazoline cores:

- 2e : Lacks a methoxy group, yielding 70% with a melting point of 195–197°C.

- 2f : Features an 8-methoxy substituent, achieving 86% yield and a higher melting point (200–202°C), likely due to enhanced crystallinity from the methoxy group .

Both exhibit antiproliferative activity against cancer cells by stabilizing c-MYC G-quadruplex DNA, but 2f shows marginally improved potency due to electron-donating effects of the methoxy group .

Janus Kinase Inhibitors

- Lixumistat and Golidocitinib (): These compounds incorporate this compound into indole-pyrimidine cores. For example, Golidocitinib (C25H31N9O2) targets Janus kinases (JAKs) and is used in autoimmune disease therapy. The indole-pyrimidine scaffold confers selectivity for kinase domains, diverging from the G-quadruplex targeting of pyridoquinazolines .

Thiazolidinone Derivatives

- 3-[(5E)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide (): This derivative replaces the pyridoquinazoline core with a thiazolidinone ring, introducing sulfur-based reactivity.

Functional Analogues with Modified Piperazine Groups

- This modification is relevant for CNS-targeted drugs but may reduce aqueous solubility .

- 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride (): The addition of a carboxylic acid group and aryl substitution alters ionization and binding affinity, making it suitable for ionic interactions in enzyme active sites .

Data Table: Key Comparative Parameters

Key Research Findings

- Core Structure Dictates Target Specificity : Pyridoquinazoline derivatives (e.g., 2e , 2f ) preferentially bind G-quadruplex DNA, while indole-pyrimidine derivatives (e.g., Golidocitinib) inhibit kinase activity .

- Substituent Effects : Electron-donating groups (e.g., methoxy in 2f ) enhance antiproliferative potency, whereas lipophilic groups (e.g., benzyl) improve membrane permeability .

- Synthetic Flexibility : The this compound moiety is compatible with diverse coupling strategies, including HATU-mediated reactions () and acid-amine condensations .

Activité Biologique

3-(4-Methylpiperazin-1-yl)propanamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H17N3O

- Molecular Weight : 171.24 g/mol

- CAS Number : 706811-60-1

The compound features a piperazine ring substituted with a methyl group and a propanamide group, which influences its biological activity and solubility characteristics.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, particularly those resistant to conventional antibiotics.

- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis, leading to cell lysis and death. This property is particularly relevant in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The compound has shown promise as an anticancer agent through various studies that evaluate its cytotoxic effects on cancer cell lines.

- Case Study : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 26 | Induction of apoptosis and inhibition of proliferation |

| HeLa (Cervical) | 14 | Disruption of microtubule dynamics |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with propanoyl chloride in the presence of a base such as triethylamine. This process can be scaled up for industrial applications using continuous flow reactors .

Structure-Activity Relationship (SAR)

Studies have explored the structure-activity relationship of this compound, focusing on how modifications to the piperazine ring or the propanamide group affect its biological activity. Variations in substituents have been shown to enhance or diminish antimicrobial and anticancer properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| 4-Methylpiperazine | Precursor | Used in synthesis; limited direct activity |

| 3-(4-Methylpiperazin-1-yl)propanoic acid | Antimicrobial | Exhibits similar but less potent effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.